11-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one
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Overview
Description
11-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-7,11-diazatricyclo[7310^{2,7}]trideca-2,4-dien-6-one is a complex heterocyclic compound It features a unique structure that combines triazole and pyrazine rings, which are known for their significant biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one typically involves multi-step reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
11-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
11-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies to understand its interaction with biological targets.
Medicine: It has potential as a lead compound for developing new drugs, particularly for its antimicrobial and anticancer properties
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 11-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one involves its interaction with molecular targets such as enzymes or receptors. The triazole and pyrazine rings can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Known for its diverse pharmacological activities.
[1,2,4]Triazolo[4,3-a]quinoxaline: Exhibits antiviral and antimicrobial activities.
[1,2,4]Triazolo[4,3-a]pyrazine: Similar structure but with different substituents, leading to varied biological activities.
Uniqueness
11-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one is unique due to its specific combination of triazole and pyrazine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C17H18N6O |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
11-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
InChI |
InChI=1S/C17H18N6O/c1-11-19-20-17-16(18-5-6-22(11)17)21-8-12-7-13(10-21)14-3-2-4-15(24)23(14)9-12/h2-6,12-13H,7-10H2,1H3 |
InChI Key |
DQWTVOLRLQQWIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CC4CC(C3)C5=CC=CC(=O)N5C4 |
Origin of Product |
United States |
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